nTZDpa

Description

Structure

3D Structure

Properties

IUPAC Name |

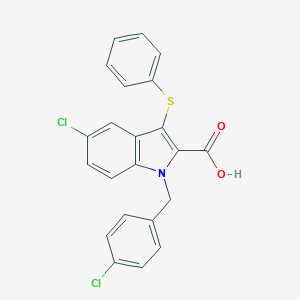

5-chloro-1-[(4-chlorophenyl)methyl]-3-phenylsulfanylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl2NO2S/c23-15-8-6-14(7-9-15)13-25-19-11-10-16(24)12-18(19)21(20(25)22(26)27)28-17-4-2-1-3-5-17/h1-12H,13H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPOTURDKDMIGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(N(C3=C2C=C(C=C3)Cl)CC4=CC=C(C=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433292 | |

| Record name | nTzDpa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118414-59-8 | |

| Record name | nTzDpa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

nTZDpa: A Membrane-Active Agent with Potent Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

An In-depth Technical Guide on the Mechanism of Action

Executive Summary

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat, driving the urgent need for novel antimicrobial agents with unconventional mechanisms of action. nTZDpa, a non-thiazolidinedione peroxisome proliferator-activated receptor-gamma partial agonist, has emerged as a promising candidate. This document provides a comprehensive technical overview of the mechanism of action of this compound against MRSA, intended for researchers, scientists, and drug development professionals. This compound exerts its potent bactericidal effect by disrupting the bacterial cell membrane's lipid bilayer, a mechanism that is effective against both growing and persistent MRSA cells. Notably, S. aureus demonstrates no detectable development of resistance to this compound, and the compound exhibits synergistic activity with aminoglycosides. This guide details the quantitative antimicrobial data, in-depth experimental protocols for key assays, and visual representations of the compound's mode of action and relevant experimental workflows.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound against various S. aureus strains has been quantified through several key metrics. The following tables summarize the available data for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus

| Strain | Resistance Profile | MIC (μg/mL) | Reference |

| MRSA MW2 | Methicillin-Resistant | ~4 | [1] |

| VRS1 | Vancomycin-Resistant | ~4 | [1] |

| Panel of S. aureus clinical strains | - | ~4 | [1] |

Table 2: Bactericidal Activity of this compound against MRSA Persister Cells

| Treatment | Concentration (μg/mL) | Time (hours) | Log Reduction in CFU/mL | Reference |

| This compound | 32 | 2 | ~2 | [1] |

| This compound | 64 | 2 | Complete Eradication | [1] |

Table 3: Synergistic Activity of this compound with Aminoglycosides against MRSA

| Combination | Method | Fractional Inhibitory Concentration (FIC) Index | Interpretation | Reference |

| This compound + Gentamicin | Checkerboard Assay | ≤0.5 | Synergy | [1] |

| This compound + Tobramycin | Checkerboard Assay | ≤0.5 | Synergy | [1] |

| This compound + Neomycin | Checkerboard Assay | ≤0.5 | Synergy | [1] |

| This compound + Kanamycin | Checkerboard Assay | ≤0.5 | Synergy | [1] |

| This compound + Streptomycin | Checkerboard Assay | ≤0.5 | Synergy | [1] |

Core Mechanism of Action: Bacterial Membrane Disruption

The primary mechanism by which this compound exerts its bactericidal activity against MRSA is through the disruption of the bacterial cell membrane.[1] This direct physical mechanism of action is advantageous as it is less likely to lead to the development of resistance compared to antibiotics that target specific metabolic pathways.

Evidence from transmission electron microscopy reveals that MRSA cells treated with this compound exhibit morphological changes indicative of membrane damage, including mesosome formation, abnormal cell division, and eventual cell lysis.[1] Furthermore, membrane permeabilization assays confirm that this compound compromises the integrity of the MRSA cell membrane.[1]

Interestingly, the antimicrobial activity of this compound is enhanced in acidic environments.[2] At a lower pH, a higher proportion of this compound exists in its neutral, protonated form. This form is more effective at penetrating the bacterial membrane, leading to increased membrane disruption and cell death.[2] This pH-dependent activity is particularly relevant in the context of infection sites, which are often characterized by acidic microenvironments.

References

The Dual Molecular Targets of nTZDpa: A Technical Guide

Introduction

nTZDpa (non-thiazolidinedione partial agonist) is a synthetic small molecule that has garnered significant interest due to its multifaceted pharmacological profile. Initially investigated for its therapeutic potential in metabolic diseases, subsequent research has unveiled a second, distinct mechanism of action, positioning it as a compound with dual molecular targets. This guide provides an in-depth technical overview of this compound's interaction with its two primary molecular targets: the human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the bacterial cell membrane. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.

Host Molecular Target: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

This compound was first characterized as a partial agonist of PPARγ, a nuclear receptor that plays a pivotal role in the regulation of adipogenesis, lipid metabolism, and glucose homeostasis.[1] Unlike full agonists, such as thiazolidinediones (TZDs), which elicit a maximal receptor response, partial agonists like this compound induce a submaximal response, potentially offering a more favorable side-effect profile.[2]

Mechanism of Action and Signaling Pathway

As a partial agonist, this compound binds to the ligand-binding domain (LBD) of PPARγ. This binding event induces a conformational change in the receptor, though to a lesser extent than a full agonist. This leads to the recruitment of a specific set of coactivators and the displacement of corepressors. The PPARγ receptor forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[3]

The activation of this pathway leads to the transcription of genes involved in:

-

Adipogenesis: The differentiation of pre-adipocytes into mature fat cells.[3]

-

Glucose Homeostasis: Increased expression of glucose transporters (e.g., GLUT4), leading to enhanced glucose uptake into cells.[1][4]

-

Lipid Metabolism: Regulation of genes involved in fatty acid uptake and storage.[1]

Quantitative Data: PPARγ Interaction

| Compound Class | Parameter | Value | Target | Reference |

| Non-Thiazolidinedione | EC50 | Varies (Partial Agonist) | PPARγ | [2] |

| This compound | Activity | Partial Agonist | PPARγ | [6] |

Experimental Protocols

1. PPARγ Reporter Gene Assay (Luciferase-Based)

This assay quantifies the ability of a compound to activate PPARγ-mediated gene transcription.

-

Objective: To determine the agonist or antagonist activity of this compound on PPARγ.

-

Principle: Cells are engineered to express the PPARγ receptor and a reporter gene (e.g., luciferase) linked to a PPRE. Activation of PPARγ by a ligand drives the expression of luciferase, which is quantified by measuring light output after the addition of a substrate.

-

Methodology:

-

Cell Culture: Plate HEK293 cells (or another suitable cell line) stably expressing the human PPARγ receptor and a PPRE-luciferase reporter construct into a 96-well plate.

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control (e.g., DMSO).

-

Treatment: Add the diluted compounds to the cells and incubate for 18-24 hours.

-

Lysis and Substrate Addition: Lyse the cells and add a luciferase substrate solution.

-

Detection: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

-

2. Adipocyte Glucose Uptake Assay (2-NBDG-Based)

This assay measures the effect of this compound on glucose transport into adipocytes, a key downstream effect of PPARγ activation.

-

Objective: To quantify the effect of this compound on cellular glucose uptake.

-

Principle: 2-NBDG is a fluorescently labeled glucose analog that is taken up by cells via glucose transporters. The amount of intracellular fluorescence is proportional to the rate of glucose uptake.

-

Methodology:

-

Cell Culture and Differentiation: Culture 3T3-L1 pre-adipocytes to confluence and then differentiate them into mature adipocytes using a standard differentiation cocktail.

-

Pre-treatment: Treat the differentiated adipocytes with various concentrations of this compound for a specified period (e.g., 24-48 hours) to allow for changes in gene expression (e.g., GLUT4).

-

Starvation: Incubate the cells in glucose-free medium for 2-3 hours.

-

2-NBDG Incubation: Add 2-NBDG to the cells and incubate for 10-30 minutes.

-

Washing: Stop the uptake by washing the cells with ice-cold PBS.

-

Detection: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer (Excitation/Emission ~485/535 nm).

-

Data Analysis: Compare the fluorescence intensity of this compound-treated cells to untreated and positive control (e.g., insulin-treated) cells.

-

Microbial Molecular Target: Bacterial Cell Membrane

More recent investigations have revealed a second, and perhaps more potent, activity of this compound: the disruption of bacterial cell membranes. This mechanism is independent of PPARγ and positions this compound as a potential lead compound for the development of novel antibiotics, particularly against Gram-positive bacteria like Staphylococcus aureus.[6][7]

Mechanism of Action

This compound acts as a membrane-active agent, physically disrupting the integrity of the bacterial lipid bilayer.[6] This is in contrast to many conventional antibiotics that target specific enzymatic pathways. The proposed mechanism involves the insertion of the this compound molecule into the bacterial membrane, leading to a loss of membrane potential, leakage of cellular contents, and ultimately, cell death.[8] Molecular dynamics simulations suggest that the carboxylic acid moiety and chlorine atoms of this compound interact with the hydrophilic heads of the lipid bilayer, facilitating this disruption.[9] This direct, physical mechanism of action may be less prone to the development of bacterial resistance.[6]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

| Organism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | MW2 | ~4 | [6] |

| Staphylococcus aureus (Persister) | MW2 | 64 | [9] |

| Enterococcus faecium | - | ~4 | [6] |

| Gram-negative bacteria | - | Ineffective | [6] |

Experimental Protocols

1. Bacterial Membrane Permeabilization Assay (SYTOX Green)

This assay is used to demonstrate that a compound compromises the integrity of the bacterial cell membrane.

-

Objective: To determine if this compound causes permeabilization of the bacterial cytoplasmic membrane.

-

Principle: SYTOX Green is a high-affinity nucleic acid stain that cannot cross the intact membrane of live bacteria. When the membrane is compromised, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.[10][11]

-

Methodology:

-

Bacterial Culture: Grow bacteria (e.g., S. aureus) to the mid-logarithmic phase.

-

Cell Preparation: Harvest the bacteria by centrifugation, wash, and resuspend them in a suitable buffer (e.g., PBS) to a specific optical density (e.g., OD600 of 0.5).

-

Assay Setup: In a 96-well black, clear-bottom plate, add the bacterial suspension.

-

Dye Addition: Add SYTOX Green to each well to a final concentration of 1-5 µM and incubate for a short period to establish a baseline fluorescence.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a positive control that causes complete membrane disruption (e.g., Triton X-100) and a negative (vehicle) control.

-

Kinetic Measurement: Immediately begin measuring fluorescence over time using a plate reader (Excitation/Emission ~504/523 nm).

-

Data Analysis: Plot the fluorescence intensity over time. A rapid increase in fluorescence in the presence of this compound indicates membrane permeabilization.

-

This compound is a notable small molecule characterized by its engagement with two fundamentally different molecular targets. Its partial agonism of the host nuclear receptor PPARγ underscores its potential in modulating metabolic pathways related to glucose and lipid homeostasis. Concurrently, its ability to physically disrupt bacterial membranes highlights a distinct and promising avenue for the development of novel antibiotics that may circumvent traditional resistance mechanisms. This dual-target profile makes this compound a compelling subject for further research in both metabolic disease and infectious disease therapeutics. A thorough understanding of its interactions with both targets is crucial for optimizing its structure and activity for future clinical applications.

References

- 1. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PPAR-γ Partial Agonists in Disease-Fate Decision with Special Reference to Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Deciphering the Roles of PPARγ in Adipocytes via Dynamic Change of Transcription Complex [frontiersin.org]

- 4. Frontiers | MMPP promotes adipogenesis and glucose uptake via binding to the PPARγ ligand binding domain in 3T3-L1 MBX cells [frontiersin.org]

- 5. rcsb.org [rcsb.org]

- 6. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial activity of the membrane-active compound this compound is enhanced at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. takara.co.kr [takara.co.kr]

nTZDpa: A Non-Thiazolidinedione Partial Agonist of PPARγ - A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisome proliferator-activated receptor gamma (PPARγ) is a well-established molecular target for the treatment of type 2 diabetes mellitus. Full agonists of PPARγ, such as the thiazolidinediones (TZDs), have demonstrated robust insulin-sensitizing effects but are associated with a range of undesirable side effects. This has spurred the development of selective PPARγ modulators (SPPARγMs) with improved therapeutic profiles. nTZDpa is a potent, non-thiazolidinedione (nTZD) partial agonist of PPARγ that exhibits a unique mechanism of action. It effectively improves insulin sensitivity while mitigating the adverse effects associated with full agonists. This technical guide provides an in-depth overview of this compound's interaction with PPARγ, including its binding affinity, the molecular basis of its partial agonism, its effects on gene expression, and detailed experimental protocols for its characterization.

Introduction to this compound and PPARγ Partial Agonism

PPARγ is a ligand-activated transcription factor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin signaling. Upon activation by an agonist, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Full agonists, like rosiglitazone, induce a conformational change in the PPARγ ligand-binding domain (LBD) that promotes the stable recruitment of coactivators, leading to robust gene transcription and the full spectrum of physiological effects, including undesirable side effects like weight gain and fluid retention.

Partial agonists, such as this compound, bind to the PPARγ LBD and induce a distinct conformational change. This results in a differential recruitment of cofactors, leading to a more selective modulation of gene expression. This selective action is believed to be the basis for the improved safety profile of this compound, retaining the beneficial insulin-sensitizing effects while minimizing adverse outcomes.

Quantitative Data: this compound-PPARγ Interaction

The interaction of this compound with PPARγ has been characterized using various biochemical and cell-based assays. The following table summarizes the key quantitative data available in the literature.

| Parameter | Value | Assay Type | Reference |

| EC50 | 57 nM | PPARγ transactivation assay | [Vendor Data] |

| IC50 | ~285 nM | Antagonism of full agonist activity | [Vendor Data] |

| Binding Affinity (potency) | 264 nM | 19F NMR | [1] |

| Selectivity | No activity at PPARα or PPARδ | Receptor binding assays | [Vendor Data] |

Mechanism of Partial Agonism: A Structural Perspective

The partial agonist activity of this compound is rooted in its unique interaction with the PPARγ LBD. Unlike full agonists that directly stabilize Helix 12 (the activation function-2, AF-2 helix), this compound induces a conformational change that primarily stabilizes Helix 3 and the β-sheet region of the LBD. This leads to a less stable AF-2 conformation, resulting in a reduced and selective recruitment of coactivator proteins.

The crystal structure of the PPARγ LBD in complex with this compound (PDB ID: 2Q5S) provides a detailed view of this interaction.[1] This structural information is crucial for understanding the molecular determinants of its partial agonism and for the rational design of next-generation SPPARγMs.

Below is a diagram illustrating the proposed signaling pathway of this compound as a PPARγ partial agonist.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a PPARγ partial agonist.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This assay quantifies the ability of a ligand to promote the interaction between the PPARγ LBD and a coactivator peptide.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of GST-tagged human PPARγ LBD.

-

Prepare stock solutions of a terbium-labeled anti-GST antibody and a fluorescein-labeled coactivator peptide (e.g., from the SRC1 or PGC-1α nuclear receptor binding domain).

-

Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then in the assay buffer. A full agonist (e.g., rosiglitazone) and an antagonist (e.g., GW9662) should be used as controls.

-

-

Assay Plate Preparation:

-

In a 384-well plate, add the diluted this compound and control compounds.

-

Add a mixture of the GST-PPARγ LBD and the terbium-labeled anti-GST antibody to each well.

-

Incubate for 1 hour at room temperature.

-

-

Coactivator Addition and Final Incubation:

-

Add the fluorescein-labeled coactivator peptide to all wells.

-

Incubate for at least 1 hour at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate using a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (fluorescein).

-

Calculate the ratio of the 520 nm to 495 nm signals.

-

Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

GAL4-PPARγ Chimera Reporter Gene Assay

This cell-based assay measures the ability of this compound to activate the transcriptional activity of the PPARγ LBD.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or CV-1) in appropriate growth medium.

-

Co-transfect the cells with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the human PPARγ LBD, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS). A co-transfection with a β-galactosidase expression vector can be used for normalization.

-

-

Cell Plating and Treatment:

-

After transfection, plate the cells into 96-well plates.

-

Allow the cells to attach and recover for 24 hours.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., rosiglitazone).

-

-

Incubation and Lysis:

-

Incubate the treated cells for 18-24 hours.

-

Lyse the cells using a suitable lysis buffer.

-

-

Luciferase Assay and Data Analysis:

-

Add a luciferase substrate to the cell lysates.

-

Measure the luminescence using a luminometer.

-

If a normalization vector was used, perform a β-galactosidase assay.

-

Normalize the luciferase activity to the β-galactosidase activity or total protein concentration.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration and determine the EC50 value.

-

Adipocyte Differentiation Assay

This assay assesses the effect of this compound on the differentiation of preadipocytes into mature adipocytes.

Protocol:

-

Cell Culture:

-

Culture a preadipocyte cell line (e.g., 3T3-L1 or human preadipocytes) to confluence in growth medium.

-

-

Induction of Differentiation:

-

Two days post-confluence, induce differentiation by switching to a differentiation medium containing a standard adipogenic cocktail (e.g., insulin, dexamethasone, and IBMX) supplemented with either vehicle, a full agonist (rosiglitazone), or varying concentrations of this compound.

-

-

Maturation and Maintenance:

-

After 2-3 days, replace the differentiation medium with a maintenance medium containing insulin and the respective test compounds.

-

Continue to culture the cells for an additional 7-10 days, replacing the medium every 2-3 days.

-

-

Assessment of Differentiation:

-

Oil Red O Staining: Fix the cells and stain with Oil Red O solution to visualize lipid droplet accumulation. The stain can be extracted and quantified spectrophotometrically.

-

Gene Expression Analysis: Isolate RNA from the differentiated cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of adipogenic marker genes such as FABP4 (aP2), AdipoQ (adiponectin), and LPL (lipoprotein lipase).

-

Differential Gene Expression

A key feature of this compound's partial agonism is its ability to selectively regulate PPARγ target genes. While full agonists robustly induce the expression of genes involved in both insulin sensitization and adipogenesis, this compound appears to preferentially activate genes associated with improved insulin sensitivity while having a lesser effect on pro-adipogenic genes.

Further research involving genome-wide expression profiling techniques such as microarray or RNA-sequencing is needed to fully elucidate the complete set of genes differentially regulated by this compound in various cell types and tissues. This will provide a more comprehensive understanding of its therapeutic and side-effect profiles.

Conclusion

This compound represents a promising class of PPARγ partial agonists with the potential to offer a safer alternative to full agonists for the treatment of type 2 diabetes. Its unique mechanism of action, characterized by a distinct conformational change in the PPARγ LBD and subsequent differential cofactor recruitment, leads to a selective modulation of gene expression. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel SPPARγMs. Further studies into its long-term efficacy and safety in preclinical and clinical settings are warranted.

References

An In-depth Technical Guide to Lipid Bilayer Disruption by nTZDpa

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism by which the small molecule nTZDpa (non-thiazolidinedione peroxisome proliferator-activated receptor-gamma partial agonist) disrupts lipid bilayers. Initially identified for its partial agonism of PPARγ, this compound has emerged as a potent antimicrobial agent with a unique mode of action centered on the physical destabilization of cell membranes. This document collates key quantitative data, details relevant experimental protocols, and presents visual diagrams to elucidate the molecular interactions and consequent cellular effects of this compound, offering valuable insights for researchers in antimicrobial development and membrane biophysics.

Core Mechanism of Lipid Bilayer Disruption

This compound exerts its antimicrobial effects by directly compromising the physical integrity of the lipid bilayer of bacterial cell membranes.[1][2] This action leads to increased membrane permeability, leakage of intracellular contents, and ultimately cell lysis.[1] Notably, this mechanism is distinct from that of many conventional antibiotics that target specific biosynthetic pathways, and it does not primarily involve the dissipation of the proton motive force (PMF).[1]

The disruptive activity of this compound is significantly influenced by the pH of the surrounding environment. Its potency is enhanced at acidic pH (e.g., pH 5.5) because the neutral, protonated form of the molecule is more effective at penetrating the bacterial membrane.[3][4][5] This pH-dependent activity is a key feature of its antimicrobial profile, making it particularly effective in the acidic microenvironments often associated with bacterial infections.[3][4]

Molecular dynamics simulations have corroborated experimental findings, showing that the neutral form of this compound plays a crucial role in its membrane activity.[3][4]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the antimicrobial and cytotoxic effects of this compound.

Table 1: Antimicrobial Activity of this compound

| Organism/Condition | Metric | Value | Reference |

| Staphylococcus aureus (including MRSA) and Enterococcus faecium clinical strains | MIC | ~4 µg/mL | [1] |

| Methicillin-resistant S. aureus (MRSA) persister cells | Concentration for ~2-log reduction | 32 µg/mL | [1] |

| Methicillin-resistant S. aureus (MRSA) persister cells | Concentration for complete eradication | 64 µg/mL (within 2 hours) | [1] |

| Exponential-phase MRSA MW2 | Concentration for complete eradication | 16 µg/mL (within 2 hours) | [1] |

| Gram-negative bacteria | Activity | Not effective | [1] |

Table 2: Cytotoxicity of this compound

| Cell Type | Metric | Concentration | Reference |

| Human erythrocytes | Significant hemolysis | > 16 µg/mL | [1] |

| HepG2 and HKC-8 mammalian cell lines | Toxicity | 32 µg/mL | [1] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of this compound with lipid bilayers.

Membrane Permeabilization Assay

This assay is used to assess the ability of this compound to disrupt the integrity of bacterial cell membranes, leading to the influx of a fluorescent dye that is otherwise membrane-impermeable.

-

Materials:

-

Mid-logarithmic phase bacterial culture (e.g., MRSA)

-

Phosphate-buffered saline (PBS)

-

SYTOX Green nucleic acid stain (or similar membrane-impermeant dye)

-

This compound solution at various concentrations

-

Fluorometer or fluorescence microplate reader

-

-

Procedure:

-

Harvest and wash bacterial cells with PBS.

-

Resuspend the cells in PBS to a standardized optical density (e.g., OD600 of 0.5).

-

Add SYTOX Green to the cell suspension at a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes to allow for equilibration.

-

Dispense the cell-dye mixture into a 96-well microplate.

-

Add this compound to the wells to achieve the desired final concentrations. Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (vehicle only).

-

Monitor the increase in fluorescence over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. The increase in fluorescence correlates with membrane permeabilization.

-

Giant Unilamellar Vesicle (GUV) Disruption Assay

This in vitro assay provides a simplified model system to directly visualize the disruptive effect of this compound on a lipid bilayer.

-

Materials:

-

Lipids (e.g., a 7:3 mixture of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) to mimic bacterial membranes)

-

Indium tin oxide (ITO) coated glass slides

-

Sucrose and glucose solutions

-

Fluorescent lipid dye (e.g., Rhodamine B)

-

This compound solution

-

Confocal microscope

-

-

Procedure:

-

Prepare a lipid mixture in chloroform, including a fluorescent dye.

-

Deposit the lipid solution onto an ITO-coated glass slide and dry under vacuum to form a thin lipid film.

-

Assemble a chamber with another ITO slide and fill it with a sucrose solution.

-

Apply an AC electric field to the ITO slides to induce the formation of GUVs via electroformation.

-

Harvest the GUVs and dilute them in a glucose solution that is iso-osmolar to the sucrose solution.

-

Image the GUVs using a confocal microscope.

-

Introduce this compound into the GUV suspension and record the time-lapse images to observe the disruption of the vesicles, indicated by the loss of their spherical shape and leakage of the fluorescent dye.

-

Transmission Electron Microscopy (TEM)

TEM is employed to visualize the morphological changes in bacteria upon treatment with this compound.

-

Materials:

-

Bacterial culture

-

This compound solution

-

Fixatives (e.g., glutaraldehyde, osmium tetroxide)

-

Dehydrating agents (e.g., ethanol series)

-

Embedding resin (e.g., Epon)

-

Uranyl acetate and lead citrate for staining

-

Transmission electron microscope

-

-

Procedure:

-

Treat the bacterial culture with this compound at a bactericidal concentration for a specified time.

-

Fix the cells with glutaraldehyde, followed by post-fixation with osmium tetroxide.

-

Dehydrate the fixed cells through a graded series of ethanol concentrations.

-

Infiltrate and embed the cells in resin.

-

Section the embedded cells into ultrathin sections using an ultramicrotome.

-

Mount the sections on copper grids and stain with uranyl acetate and lead citrate.

-

Examine the sections under a transmission electron microscope to observe ultrastructural changes, such as mesosome formation, abnormal cell division, and cell lysis.[1]

-

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a general experimental workflow for its evaluation.

Caption: Proposed mechanism of this compound-induced lipid bilayer disruption.

References

- 1. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 4. Antimicrobial activity of the membrane-active compound this compound is enhanced at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Eradicating Bacterial Persisters: A Technical Guide to the Activity of nTZDpa

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Compounding this challenge is the phenomenon of bacterial persistence, where a subpopulation of dormant, drug-tolerant cells, known as persisters, can survive antibiotic treatment and lead to recurrent infections.[1] Conventional antibiotics, which primarily target active cellular processes, are largely ineffective against these metabolically quiescent cells.[2][3] This necessitates the development of novel therapeutic agents capable of eradicating persister cells. One such promising molecule is nTZDpa, a non-thiazolidinedione peroxisome proliferator-activated receptor gamma (PPARγ) partial agonist, which has demonstrated potent bactericidal activity against both growing and persistent Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[2][4] This technical guide provides an in-depth analysis of this compound's activity against bacterial persister cells, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action: Disrupting the Fortress

Unlike traditional antibiotics that target specific biosynthetic pathways, this compound acts as a membrane-active agent, directly compromising the integrity of the bacterial cell membrane.[2][3] This mechanism is particularly effective against persister cells, as it does not rely on active metabolic processes. The primary mode of action involves the disruption of the lipid bilayer, leading to the formation of mesosomes, abnormal cell division, and eventual cell lysis.[2] This direct physical disruption of the membrane is a key factor in its ability to kill dormant persister cells. Furthermore, this compound has been shown to act synergistically with aminoglycosides, enhancing their efficacy against both stationary-phase and biofilm-embedded MRSA persisters.[2]

The activity of this compound is also influenced by the microenvironment. Its antimicrobial potency is enhanced in acidic conditions (low pH).[5][6] This is attributed to the neutral form of this compound, containing a carboxylic acid group, being more effective at penetrating the bacterial membrane than its deprotonated form.[5] An acidic environment increases the proportion of the neutrally charged molecule, facilitating its membrane-disrupting activity.[5][6]

Below is a diagram illustrating the proposed mechanism of action of this compound.

Quantitative Efficacy of this compound

The effectiveness of this compound against both growing (planktonic) and persister cells of S. aureus has been quantified through various microbiological assays. The following table summarizes the key quantitative data.

| Parameter | Bacterium | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | S. aureus (planktonic) | ~4 µg/mL | [2] |

| Persister Eradication Concentration | MRSA persisters | 32 µg/mL (~2-log reduction) | [2] |

| Complete Persister Eradication | MRSA persisters (~5 x 107 CFU/mL) | 64 µg/mL (within 2 hours) | [2] |

| Synergistic Interaction | with Aminoglycosides (e.g., gentamicin) | Fractional Inhibitory Concentration Index (FICI) ≤ 0.5 | [2] |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to evaluate the activity of this compound against bacterial persister cells.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against planktonic bacterial cells is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

-

Prepare a twofold serial dilution of this compound in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

-

Include a positive control (bacteria without this compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Persister Cell Formation and Eradication Assay

This assay is designed to generate a population of persister cells and then to test the efficacy of this compound in eradicating them.

Protocol for Persister Formation:

-

Grow a bacterial culture to the stationary phase (e.g., overnight culture of S. aureus).

-

Treat the stationary-phase culture with a high concentration of a bactericidal antibiotic (e.g., ciprofloxacin or ofloxacin) for a specified period (e.g., 3-4 hours) to kill the growing cells, leaving a population enriched with persisters.

-

Wash the cells with phosphate-buffered saline (PBS) to remove the antibiotic.

Protocol for Persister Eradication:

-

Resuspend the persister cell population in fresh medium.

-

Expose the persister cells to various concentrations of this compound.

-

At different time points (e.g., 0, 2, 4, 6 hours), take aliquots from each treatment group.

-

Serially dilute the aliquots and plate them on nutrient agar plates to determine the number of viable cells (CFU/mL).

-

The reduction in CFU/mL over time indicates the killing efficacy of this compound against persister cells.

Below is a workflow diagram for the persister cell eradication assay.

Membrane Permeabilization Assay

This assay assesses the ability of this compound to disrupt the bacterial membrane, leading to increased permeability. The SYTOX Green nucleic acid stain is commonly used, as it can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.

Protocol:

-

Wash and resuspend bacterial cells (both growing and persister) in a suitable buffer.

-

Add SYTOX Green to the cell suspension to a final concentration of ~5 µM.

-

Add this compound at various concentrations to the cell suspension.

-

Measure the fluorescence intensity over time using a fluorometer.

-

An increase in fluorescence indicates membrane permeabilization.

Conclusion and Future Directions

This compound represents a promising lead compound in the fight against persistent bacterial infections.[5] Its membrane-disrupting mechanism of action allows it to effectively eradicate dormant persister cells, a feat that conventional antibiotics struggle to achieve.[1][2] The quantitative data clearly demonstrates its potent anti-persister activity, particularly against the high-priority pathogen MRSA.[2] While this compound shows significant promise, further research is warranted. Structure-activity relationship (SAR) studies have been conducted to optimize its potency and reduce potential toxicity to mammalian cells.[4][7] Future investigations should continue to explore derivatives of this compound to enhance its therapeutic index and broaden its spectrum of activity against other persistent pathogens. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate and develop this compound and other membrane-active agents as a new class of antibiotics to combat the growing threat of antibiotic resistance and persistence.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. This compound (non-thiazolidinedione PPARγ partial agonist) derivatives retain antimicrobial activity without improving renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of the membrane-active compound this compound is enhanced at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 7. This compound (non-thiazolidinedione PPARγ partial agonist) derivatives retain antimicrobial activity without improving renal toxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of nTZDpa: A Deep Dive into its Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially identified as a non-thiazolidinedione peroxisome proliferator-activated receptor gamma (PPARγ) partial agonist, nTZDpa has emerged as a potent antimicrobial agent with a unique mechanism of action.[1][2][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on its efficacy against multidrug-resistant bacteria, particularly Staphylococcus aureus (S. aureus). We will explore the key structural modifications that influence its biological activity, summarize quantitative data from various studies, and detail the experimental protocols used to elucidate its antimicrobial properties.

Core Mechanism of Action: Bacterial Membrane Disruption

Unlike many conventional antibiotics that target specific biosynthetic pathways, this compound exerts its bactericidal effect by disrupting the integrity of bacterial lipid bilayers.[1] This direct physical mechanism of action is advantageous as it is less likely to induce the development of microbial resistance.[1][4] Transmission electron microscopy has revealed that this compound treatment leads to the formation of mesosomes, abnormal cell division, and eventual cell lysis in MRSA cells.[1]

The antimicrobial activity of this compound is significantly influenced by the pH of the environment. Its potency against multidrug-resistant Gram-positive pathogens is enhanced in acidic conditions.[5] Molecular dynamics simulations and membrane-permeabilization assays have shown that the neutral, protonated form of the carboxylic acid moiety on this compound is more effective at penetrating the bacterial membrane, playing a crucial role in its membrane-disrupting activity.[5]

Caption: Mechanism of this compound action at low pH.

Structure-Activity Relationship Studies

Extensive SAR studies have been conducted to optimize the potency and selectivity of this compound while minimizing its toxicity, particularly renal toxicity.[4][6] These studies have explored modifications at various positions of the this compound scaffold.

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a critical determinant of this compound's antimicrobial activity.

-

Amide Derivatives: Replacement of the carboxylic acid with amide groups (e.g., NH2, NHEt) resulted in a significant loss of antibiotic activity and the ability to induce membrane permeabilization.[1]

-

Bioisosteres: Introduction of bioisosteres, such as a tetrazole ring, to replace the carboxylic acid was explored to improve the renal toxicity profile.[6] While some of these analogs retained antimicrobial potency, they did not show a significant improvement in renal cell toxicity.[4][6]

Modifications of the Benzyl Substituent

The benzyl group also plays a role in the compound's activity.

-

Truncation: A truncated N-methyl derivative lacking the benzyl substituent showed no significant antibiotic activity, highlighting the importance of this moiety.[1]

Halogenation of the Aryl Rings

The presence and position of halogen atoms on the aryl rings influence the antimicrobial potency.

-

Chlorine Atoms: The loss of one of the two chlorine atoms from the original structure resulted in reduced antimicrobial activity and membrane permeability.[1]

-

Iodophenyl Ether Analogs: Interestingly, p-iodophenyl ether analogs were found to be inactive, suggesting a nuanced role for halogenation in the mechanism of action.[6]

Quantitative SAR Data

The following tables summarize the key quantitative data from SAR studies on this compound and its analogs.

Table 1: Antimicrobial Activity of this compound and Key Analogs against S. aureus

| Compound | Modification | MIC (µg/mL) | Reference |

| This compound | Parent Compound | ~4 | [1] |

| S1 | R4 = NH2 | ≥ 64 | [1] |

| S2 | R4 = NHEt | ≥ 64 | [1] |

| S3 | Truncated N-methyl (no benzyl) | ≥ 64 | [1] |

| S4 | Loss of one chlorine atom | Reduced activity | [1] |

| 15, 23 | Tetrazole bioisostere | Active | [6] |

| 17, 24 | Amide-acid analogs | Inactive (p-iodophenyl ether) | [6] |

Table 2: Hemolytic Activity of this compound and Optimized Analog (Compound 14)

| Compound | Concentration (µg/mL) | % Hemolysis | Reference |

| This compound | 64 | ~40% | [1] |

| Compound 14 | 64 | ~10% | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of this compound and its analogs.

Synthesis of this compound Analogs

A general synthetic route for accessing this compound analogs has been described, allowing for systematic modifications of the core structure.[6] For example, to generate tetrazole analogs, the synthesis starts with the transformation of the parent compound to an amide, followed by cyclization with TMS-N3 and subsequent elimination of the alkyl chain.[6]

Caption: Synthesis workflow for tetrazole analogs.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains, including S. aureus and Enterococcus faecium, is determined using standard broth microdilution methods.[1]

Membrane Permeabilization Assay

To assess the membrane-disrupting activity, bacterial cells are treated with the compounds, and the influx of a fluorescent dye that cannot penetrate intact membranes (e.g., SYTOX Green) is measured over time. An increase in fluorescence indicates membrane permeabilization.[1]

Time-Dependent Killing Assay

This assay evaluates the bactericidal kinetics of the compounds. Bacterial cultures in the exponential or persister phase are exposed to the compounds at various concentrations, and the number of viable cells (colony-forming units, CFU/mL) is determined at different time points.[1]

Hemolysis Assay

The toxicity of the compounds towards mammalian cells is often assessed using a hemolysis assay with human erythrocytes. The release of hemoglobin upon cell lysis is measured spectrophotometrically, with Triton X-100 typically used as a positive control for 100% hemolysis.[1]

Conclusion and Future Directions

The SAR studies of this compound have provided critical insights into the structural requirements for its potent antimicrobial activity, which is mediated by the disruption of bacterial membranes. The carboxylic acid moiety and the benzyl substituent have been identified as essential for its function, while modifications to the halogenation pattern can modulate its potency. While optimization efforts have led to analogs with improved potency and reduced hemolytic activity, renal toxicity remains a challenge.[4][6]

Future research should focus on further refining the this compound scaffold to enhance its therapeutic index. This could involve exploring a wider range of bioisosteric replacements for the carboxylic acid, investigating different substitutions on the aryl rings, and employing computational modeling to guide the design of new analogs with improved selectivity for bacterial over mammalian membranes. A deeper understanding of the nuances of its mechanism, such as the role of specific lipid interactions, could also pave the way for the development of a new class of antibiotics effective against persistent and drug-resistant infections.

References

- 1. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial activity of the membrane-active compound this compound is enhanced at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (non-thiazolidinedione PPARγ partial agonist) derivatives retain antimicrobial activity without improving renal toxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to nTZDpa: A Novel Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

nTZDpa (5-chloro-1-[(4-chlorophenyl)methyl]-3-(phenylsulfanyl)-1H-indole-2-carboxylic acid) is a synthetic small molecule that has emerged as a promising antimicrobial agent, particularly against drug-resistant and persistent bacterial strains.[1][2] Initially investigated as a non-thiazolidinedione peroxisome proliferator-activated receptor gamma (PPARγ) partial agonist, its potent antibacterial properties have garnered significant attention in the field of infectious disease research. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, synthesis, mechanism of action, and key experimental protocols.

Chemical Structure and Properties

This compound is an indole derivative with a distinct chemical architecture that contributes to its biological activity. The presence of a carboxylic acid group, two chlorine atoms, and a phenylthio substituent are crucial for its antimicrobial efficacy.[1]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 5-chloro-1-[(4-chlorophenyl)methyl]-3-(phenylsulfanyl)-1H-indole-2-carboxylic acid |

| SMILES | O=C(O)c1c(Sc2ccccc2)c2cc(Cl)ccc2n1Cc1ccc(Cl)cc1 |

| InChI | InChI=1S/C28H19Cl2NO2S/c29-18-8-6-16(7-9-18)15-31-22-5-4-17(29)13-21(22)26(27(32)33)25-23-11-2-1-3-12-23/h1-14H,15H2,(H,32,33) |

Physicochemical Properties

The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The following table summarizes key predicted physicochemical parameters.

| Property | Predicted Value |

| Molecular Weight | 496.4 g/mol |

| pKa (strongest acidic) | 3.66 |

| logP (WLOGP) | 6.89 |

| Aqueous Solubility (logS) | -7.28 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 5 |

Synthesis of this compound

A concise synthetic route for this compound has been developed, which is amenable to the generation of analogs for structure-activity relationship (SAR) studies. The general scheme involves the construction of the indole core followed by the introduction of the key functional groups.

While detailed, step-by-step protocols are proprietary and published within scientific literature, the synthesis generally proceeds through standard organic chemistry transformations. Key steps likely involve the formation of the indole scaffold, followed by N-alkylation with the chlorobenzyl group and introduction of the phenylthio and carboxylic acid moieties.

Mechanism of Action: A Membrane-Active Agent

This compound exerts its antimicrobial effect by disrupting the integrity of bacterial cell membranes.[1] This mechanism is distinct from many conventional antibiotics that target intracellular processes, making this compound effective against non-growing, persistent bacteria.

The proposed mechanism involves the insertion of the this compound molecule into the bacterial lipid bilayer. This insertion is facilitated by hydrophobic interactions between the aromatic rings of this compound and the lipid tails of the membrane. The carboxylic acid and chlorine atoms of this compound are thought to interact with the hydrophilic head groups of the lipids, anchoring the molecule at the membrane surface and promoting its penetration into the hydrophobic core. This disruption of the membrane leads to the formation of pores or lesions, causing leakage of intracellular contents and ultimately cell death.[1]

The antimicrobial activity of this compound is notably enhanced in acidic environments (low pH).[3] At a lower pH, a greater proportion of the carboxylic acid group on this compound is in its neutral, protonated form. This neutral form is more effective at penetrating the bacterial membrane compared to the deprotonated, charged form.[3]

Antimicrobial Spectrum and Synergy

This compound demonstrates potent activity against a range of Gram-positive bacteria, including clinically important pathogens such as Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA) and Enterococcus faecium.[1] Notably, it is also effective against persister cells, which are dormant variants of bacteria that are highly tolerant to conventional antibiotics.[1] However, this compound is not effective against Gram-negative bacteria.[1]

A key characteristic of this compound is its synergistic activity with aminoglycoside antibiotics, such as gentamicin.[1] The fractional inhibitory concentration (FIC) index for this combination is typically ≤0.5, indicating strong synergy.[1] This synergistic effect is likely due to the membrane-disrupting action of this compound, which may facilitate the entry of aminoglycosides into the bacterial cell.

Key Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the antimicrobial properties of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol Outline:

-

Two-fold serial dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

A bacterial inoculum is prepared and standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Each well is inoculated with the bacterial suspension.

-

The plate is incubated at 37°C for 18 to 24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Membrane Permeabilization Assay

The ability of this compound to permeabilize bacterial membranes is often assessed using a fluorescent dye such as SYTOX Green. SYTOX Green is a nucleic acid stain that cannot penetrate the membrane of intact cells. When the membrane is compromised, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.

Protocol Outline:

-

Bacterial cells are grown to the mid-logarithmic phase, harvested, and washed.

-

The cells are resuspended in a suitable buffer (e.g., PBS) containing SYTOX Green.

-

The cell suspension is added to the wells of a microtiter plate containing different concentrations of this compound.

-

Fluorescence is monitored over time using a plate reader. An increase in fluorescence indicates membrane permeabilization.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the structure of this compound for improved potency and reduced toxicity. These studies have revealed several key structural features:

-

Carboxylic Acid Moiety: The carboxylic acid group is essential for antimicrobial activity. Amide derivatives at this position show significantly reduced or no activity.[1]

-

Chlorine Atoms: The two chlorine atoms on the phenyl rings contribute to the compound's potency.

-

Aryl Thioether Moiety: Modifications to the aryl thioether group can modulate the compound's activity and selectivity.

Initial lead compounds, including this compound, exhibited some liabilities such as hemolytic activity at higher concentrations and renal toxicity in later-generation analogs.[4] Ongoing research aims to further modify the this compound scaffold to mitigate these toxicities while retaining potent antimicrobial activity.[3][4]

Conclusion and Future Directions

This compound represents a promising new class of antimicrobial agents with a novel mechanism of action that is effective against challenging bacterial pathogens, including multidrug-resistant and persistent strains. Its membrane-disrupting activity and synergistic effects with other antibiotics make it an attractive candidate for further development. Future research will likely focus on optimizing the this compound scaffold to improve its therapeutic index by reducing off-target toxicities. The development of this compound and its analogs could provide a much-needed new tool in the fight against antibiotic resistance.

References

- 1. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of this compound as an Antibiotic Effective Against Bacterial Persisters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of the membrane-active compound this compound is enhanced at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (non-thiazolidinedione PPARγ partial agonist) derivatives retain antimicrobial activity without improving renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synergistic Effect of nTZDpa with Aminoglycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant (MDR) and persistent bacterial strains presents a critical challenge to global health. Conventional antibiotics are often ineffective against these resilient pathogens. This document explores the potent synergistic relationship between the novel small molecule nTZDpa and the aminoglycoside class of antibiotics. This compound, a membrane-active agent, disrupts the bacterial lipid bilayer, a mechanism that facilitates the enhanced uptake and efficacy of aminoglycosides against otherwise tolerant bacterial cells, including notorious pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). This guide provides an in-depth analysis of the quantitative data supporting this synergy, detailed experimental protocols for its evaluation, and visual representations of the underlying mechanisms and workflows.

Core Mechanism of Synergistic Action

The synergistic activity of this compound with aminoglycosides is rooted in its primary mechanism of action: the disruption of the bacterial cell membrane.[1][2] Unlike many conventional antibiotics that target intracellular biosynthetic processes, this compound directly compromises the integrity of the bacterial lipid bilayer.[1][2] This leads to mesosome formation, abnormal cell division, and eventual cell lysis.[1]

This membrane disruption creates a gateway for aminoglycosides, which are typically hindered by their need to traverse the bacterial cell envelope to reach their ribosomal targets. By increasing membrane permeability, this compound facilitates higher intracellular concentrations of aminoglycosides, thus potentiating their bactericidal effects.[1][3] This synergistic mechanism is particularly effective against non-growing "persister" cells, which are notoriously tolerant to traditional antibiotics due to their dormant metabolic state.[1][2]

Quantitative Data Summary

The synergy between this compound and various aminoglycosides has been quantified using standard in vitro methods. The Fractional Inhibitory Concentration Index (FICI) is a common metric, where a value of ≤ 0.5 indicates synergy. Studies have consistently shown a FICI of ≤ 0.5 for this compound in combination with several aminoglycosides against S. aureus.[1]

| Parameter | Organism | Agent(s) | Result | Reference |

| Synergy (FICI) | S. aureus | This compound + Gentamicin | ≤ 0.5 | [1] |

| S. aureus | This compound + Tobramycin | ≤ 0.5 | [1] | |

| S. aureus | This compound + Neomycin | ≤ 0.5 | [1] | |

| S. aureus | This compound + Kanamycin | ≤ 0.5 | [1] | |

| S. aureus | This compound + Streptomycin | ≤ 0.5 | [1] | |

| Persister Cell Killing | MRSA Persisters | This compound (32 µg/mL) | ~2-log reduction in CFU/mL | [1][2] |

| MRSA Persisters | This compound (64 µg/mL) | Complete eradication of ~5 x 107 CFU/mL within 2 hours | [1][2] | |

| MRSA Persisters | This compound + Gentamicin | Synergistic bactericidal activity observed in time-kill assays | [1] | |

| MIC | S. aureus (various strains) | This compound | ~4 µg/mL | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the synergistic effects of this compound and aminoglycosides.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This is a foundational assay for synergy testing.

-

Inoculum Preparation:

-

Streak S. aureus onto a Tryptic Soy Agar (TSA) plate and incubate at 37°C for 18-24 hours.

-

Select 3-5 isolated colonies and suspend them in sterile Mueller-Hinton Broth (MHB).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

-

Dilute the standardized suspension 1:100 in MHB to achieve a final inoculum density of approximately 1 x 106 CFU/mL.

-

-

Assay Plate Preparation:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of this compound and the selected aminoglycoside (e.g., gentamicin) in cation-adjusted MHB (CAMHB).

-

The final volume in each well should be 50 µL. Include a growth control (no drug) and a sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL and the final bacterial concentration to approximately 5 x 105 CFU/mL.

-

Incubate the plate at 37°C for 16-20 hours.

-

-

Result Interpretation:

-

The MIC is determined as the lowest concentration of the drug that completely inhibits visible bacterial growth.

-

Checkerboard Synergy Assay

This assay is used to systematically evaluate the interaction between two antimicrobial agents and to calculate the FICI.

-

Plate Preparation:

-

In a 96-well plate, prepare serial two-fold dilutions of this compound (Drug A) along the y-axis (e.g., rows A-G) in 50 µL of CAMHB.

-

Prepare serial two-fold dilutions of the aminoglycoside (Drug B) along the x-axis (e.g., columns 1-10) in 50 µL of CAMHB.

-

This creates a matrix of wells containing various concentrations of both drugs.

-

Include rows and columns with single drugs to re-determine individual MICs under the assay conditions.

-

-

Inoculation and Incubation:

-

Prepare and add the bacterial inoculum as described in the MIC protocol (Section 4.1).

-

Incubate the plate at 37°C for 16-20 hours.

-

-

FICI Calculation:

-

Following incubation, identify the MIC of each drug alone and the concentrations of each drug in the wells showing no growth (the MIC of the combination).

-

Calculate the FICI for each combination using the formula:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

FICI = FIC of Drug A + FIC of Drug B

-

-

The synergistic FICI is the lowest FICI value obtained from all combinations.

-

Time-Kill Assay

This dynamic assay assesses the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.

-

Preparation:

-

Grow an overnight culture of S. aureus and dilute it into fresh CAMHB to achieve an exponential-phase culture.

-

Adjust the culture to a starting concentration of approximately 5 x 105 CFU/mL in flasks containing:

-

Drug-free CAMHB (growth control)

-

This compound at a sub-MIC concentration (e.g., 0.5x MIC)

-

Aminoglycoside at a sub-MIC concentration (e.g., 0.5x MIC)

-

The combination of this compound and the aminoglycoside at the same sub-MIC concentrations.

-

-

-

Sampling and Plating:

-

Incubate the flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.

-

Perform serial ten-fold dilutions in sterile saline or phosphate-buffered saline (PBS).

-

Plate the dilutions onto TSA plates and incubate for 18-24 hours at 37°C.

-

-

Data Analysis:

-

Count the colonies on the plates to determine the CFU/mL at each time point.

-

Plot log10 CFU/mL versus time.

-

Synergy is defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

-

Membrane Permeabilization Assay

This assay provides direct evidence of this compound's membrane-disrupting activity. The N-Phenyl-1-naphthylamine (NPN) uptake assay is a common method.

-

Bacterial Preparation:

-

Grow S. aureus to the mid-log phase.

-

Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 of 0.5).

-

-

Assay Procedure:

-

In a fluorometer-compatible plate or cuvette, add the bacterial suspension.

-

Add NPN to a final concentration of 10 µM and measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

-

Add this compound at various concentrations to the bacterial suspension.

-

Immediately monitor the increase in fluorescence over time. An increase in fluorescence indicates NPN has entered the disrupted membrane and is fluorescing in the hydrophobic interior.

-

-

Interpretation:

-

A rapid and dose-dependent increase in NPN fluorescence upon addition of this compound confirms its membrane-permeabilizing activity.

-

Conclusion

The synergistic interaction between this compound and aminoglycosides represents a promising strategy to combat drug-resistant and persistent bacterial infections. By disrupting the bacterial membrane, this compound effectively lowers the barrier for aminoglycoside entry, revitalizing their efficacy. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug developers to further investigate and harness this potent combination. Continued research, leveraging these methodologies, is crucial for translating this synergistic potential into novel therapeutic applications.

References

nTZDpa's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial activity of nTZDpa (non-thiazolidinedione peroxisome proliferator-activated receptor gamma partial agonist) against Gram-positive bacteria. This compound represents a promising small molecule with a distinct mechanism of action that makes it effective against both growing and persistent bacterial cells, including multidrug-resistant strains.

Executive Summary

This compound exhibits potent bactericidal activity against a range of clinically relevant Gram-positive pathogens, most notably Staphylococcus aureus and Enterococcus faecium. Its primary mechanism of action involves the disruption of the bacterial cell membrane's lipid bilayer, leading to rapid cell death. A key characteristic of this compound is its efficacy against persister cells, which are dormant variants of regular cells that are highly tolerant to conventional antibiotics. Furthermore, this compound demonstrates synergistic activity with aminoglycosides, enhancing their efficacy. Notably, its antimicrobial activity is enhanced in acidic environments, a condition often found in infection sites.

Spectrum of Activity: Quantitative Data

The antimicrobial efficacy of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following table summarizes the reported MIC values against various Gram-positive bacteria.

| Bacterial Species | Strain | Resistance Profile | MIC (µg/mL) | Reference |

| Staphylococcus aureus | VRS1 | Vancomycin-Resistant | ~4 | [1] |

| Staphylococcus aureus | MW2 | Methicillin-Resistant (MRSA) | ~4 | [1] |

| Staphylococcus aureus (persister cells) | MW2 | Methicillin-Resistant (MRSA) | 64 | [1] |

| Enterococcus faecium | Clinical Strains | - | ~4 | [1] |

Note: this compound has been reported to be ineffective against Gram-negative bacteria.[1]

Mechanism of Action

This compound's bactericidal effect is attributed to its ability to disrupt the physical integrity of the bacterial cell membrane.[1] Unlike many conventional antibiotics that target specific metabolic pathways, this compound directly compromises the lipid bilayer, leading to leakage of cellular contents and cell death. This direct action on the membrane is consistent with its rapid killing kinetics and low propensity for resistance development.[1]

The following diagram illustrates the proposed mechanism of action:

Caption: Proposed mechanism of this compound leading to bacterial cell death.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol outlines the determination of the MIC of this compound against Gram-positive bacteria using the broth microdilution method.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (prepared to 0.5 McFarland standard)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of this compound dilutions: A two-fold serial dilution of the this compound stock solution is performed in CAMHB in the 96-well plate to achieve a range of desired concentrations.

-

Inoculum preparation: A suspension of the test bacterium is prepared in CAMHB and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well containing the this compound dilution is inoculated with the prepared bacterial suspension. A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

The following diagram illustrates the experimental workflow for MIC determination:

References

Methodological & Application

Application Notes and Protocols for nTZDpa Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

nTZDpa (non-thiazolidinedione peroxisome proliferator-activated receptor gamma partial agonist) is a small molecule that has been identified as a potent antimicrobial agent.[1][2] It is particularly effective against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.[1] Notably, this compound also demonstrates efficacy against persistent, non-growing bacterial cells, which are notoriously difficult to eradicate with conventional antibiotics.[1][3]

The primary mechanism of action for this compound is the disruption of the bacterial lipid bilayer, leading to cell death.[1][2][3] This membrane-active mechanism is significant as it may be less prone to the development of bacterial resistance compared to antibiotics that target specific metabolic pathways.[3] The antimicrobial activity of this compound is enhanced in acidic environments, which may be relevant to its efficacy in specific infection sites.[4][5] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against susceptible bacterial strains using the broth microdilution method, a standard antimicrobial susceptibility testing procedure.[6][7][8]

Data Presentation: this compound MIC Values

The following table summarizes the reported MIC values for this compound against various bacterial states.

| Bacterial Strain/State | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus (growing cells) | ~4 µg/mL[1] |

| Staphylococcus aureus (persister cells) | 64 µg/mL[1] |

| Enterococcus faecium (clinical strains) | ~4 µg/mL[1] |

| Multidrug-resistant S. aureus (VRS1) | ~4 µg/mL[1] |

| Gram-negative bacteria | Ineffective[1] |

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol is based on established guidelines for broth microdilution assays.[7][8][9][10][11][12]

Materials

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture of the test organism (e.g., S. aureus)

-

Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

-

Spectrophotometer

-

Sterile pipette tips and multichannel pipettes

-

Incubator (37°C)

Procedure

1. Preparation of Bacterial Inoculum:

a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 3-5 mL of CAMHB. c. Incubate the broth culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth, typically indicated by a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Adjust the bacterial suspension with sterile saline or CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. This will be the working inoculum.

2. Preparation of this compound Serial Dilutions: